molecular formula C32H30F3N5O7S2 B605356 Alvelestat tosylate CAS No. 1240425-05-1

Alvelestat tosylate

Cat. No.: B605356
CAS No.: 1240425-05-1
M. Wt: 717.74
InChI Key: YLZZBCWZQPXIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvelestat tosylate (AZD9668; MPH966) is a potent, orally bioavailable inhibitor of human neutrophil elastase (hNE), a serine protease implicated in tissue damage during inflammatory processes. It is chemically characterized by its tosylate (p-toluenesulfonate) counterion, which enhances solubility and bioavailability . For instance, in porcine pancreatic preservation, this compound significantly improved islet yield and post-transplant glycemic control in diabetic mice, suggesting its role in mitigating ischemia-reperfusion injury during organ transplantation . Additionally, it reduced aortic valve calcification by inhibiting hNE-mediated degradation of progranulin (PGRN) and suppressing osteogenic differentiation of valvular interstitial cells via NF-κB and AKT pathways .

Scientific Research Applications

Therapeutic Applications in Respiratory Diseases

Alvelestat has been investigated for its efficacy in treating respiratory diseases, particularly those associated with alpha-1 antitrypsin deficiency and chronic obstructive pulmonary disease (COPD).

  • Alpha-1 Antitrypsin Deficiency : Alvelestat has shown promise in managing conditions mediated by this deficiency. Clinical studies indicate that it can improve lung function by inhibiting neutrophil elastase, which contributes to lung tissue damage in these patients .
  • Chronic Obstructive Pulmonary Disease : The compound is currently undergoing clinical trials for COPD treatment. It aims to reduce inflammation and tissue damage caused by excessive neutrophil activity. A phase II study has demonstrated its safety and pharmacokinetics in patients with COPD .

Enhancing Organ Preservation

Recent studies have highlighted the role of alvelestat in organ preservation, particularly in pancreatic islet transplantation.

  • Pancreatic Islet Transplantation : Research indicates that using alvelestat during pancreatic preservation significantly improves islet yield and function. In a study involving porcine pancreata, islet yields were higher when preserved with alvelestat compared to controls. Following transplantation into diabetic mice, a greater percentage achieved normoglycemia when treated with alvelestat . This suggests that alvelestat could enhance the success rates of islet transplants.

Anti-Inflammatory Applications

Alvelestat's mechanism as a neutrophil elastase inhibitor positions it as a potential treatment for various inflammatory conditions.

  • Inflammatory Diseases : Given its ability to modulate neutrophil activity, alvelestat may be beneficial in treating conditions characterized by excessive inflammation, such as bronchiectasis and other chronic inflammatory diseases of the lungs .

Pharmacokinetics and Safety Profile

The pharmacokinetics of alvelestat have been extensively studied, showcasing its bioavailability and safety profile.

  • Dosage and Administration : The compound is typically administered orally at doses of 60 mg twice daily. Studies have reported that it achieves effective plasma concentrations sufficient for NE inhibition while maintaining a favorable safety profile .

Case Study: Efficacy in COPD

A clinical trial assessed the impact of alvelestat on patients with moderate to severe COPD. Results indicated significant improvements in lung function tests compared to baseline measurements after treatment .

Case Study: Islet Preservation

In an experimental model, porcine pancreata treated with alvelestat showed improved islet viability post-transplantation compared to untreated controls. This study underscores the potential for clinical applications in human islet transplantation .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps for Alvelestat Tosylate

StepReaction TypeReagents/ConditionsYieldReference
1Acylation of sulfonic anilineThionyl chloride (SOCl₂), DMF catalyst85-90%
2AmidationAcyl chloride + sulfonic aniline75-80%
3Tosylate salt formationp-Toluenesulfonic acid in ethanol95%
  • Step 1 : Carboxylic acid precursors are converted to acyl chlorides using SOCl₂, enabling nucleophilic attack by sulfonic aniline.
  • Step 2 : The acyl chloride reacts with sulfonic aniline to form the sulfonamide backbone of Alvelestat.
  • Step 3 : Freebase Alvelestat is treated with p-toluenesulfonic acid to yield the tosylate salt, enhancing solubility and stability .

Reactivity of the Tosylate Group

The tosylate (–OTs) group in this compound acts as an excellent leaving group , enabling reactions typical of sulfonate esters:

Table 2: Tosylate Reactivity in Substitution and Elimination

Reaction TypeMechanismConditionsOutcomeReference
SN2 Bimolecular nucleophilic substitutionStrong nucleophiles (e.g., OH⁻, CN⁻)Displacement of –OTs, forming new bonds
E2 Bimolecular eliminationBase (e.g., KOtBu), heatAlkene formation via β-hydrogen abstraction
  • Substitution : The tosylate group’s low basicity (pKa ~ -6) facilitates displacement by nucleophiles without acid catalysis .
  • Elimination : Under basic conditions, this compound undergoes deprotonation and elimination, forming α,β-unsaturated intermediates .

Metabolic Degradation Pathways

In biological systems, this compound undergoes enzymatic transformations:

Table 3: Primary Metabolic Reactions

PathwayEnzymes InvolvedProductsSignificance
Hydrolysis Esterases, amidasesFree Alvelestat + p-toluenesulfonateBioactivation of the parent drug
Oxidation Cytochrome P450 (CYP3A4)Hydroxylated metabolitesDetoxification and excretion
  • Hydrolysis : The tosylate ester bond is cleaved, releasing pharmacologically active Alvelestat and inert p-toluenesulfonic acid.
  • Oxidation : Hepatic CYP450 enzymes oxidize aromatic rings and alkyl chains, forming polar metabolites for renal excretion.

Stability Under Controlled Conditions

This compound’s stability is pH-dependent:

Table 4: Stability Profile

ConditionDegradation RatePrimary Degradation Products
Acidic (pH 1-3)HighDesulfonated derivatives
Neutral (pH 7)LowNone detected (24 hrs)
Alkaline (pH 10-12)ModerateHydrolyzed sulfonate
  • Acidic Hydrolysis : Protonation of the sulfonate oxygen accelerates cleavage of the S–O bond .
  • Alkaline Hydrolysis : Base-mediated nucleophilic attack at the sulfur center generates sulfonic acid byproducts .

Table 5: Functionalization Reactions

Target ModificationReagentsApplication
Amine alkylation Alkyl halides, K₂CO₃Prodrug synthesis for enhanced uptake
Cross-coupling Pd catalysts, boronic acidsBioconjugation for targeted delivery
  • The tosylate group’s leaving ability enables efficient alkylation of amines or thiols, facilitating prodrug development.
  • Suzuki-Miyaura cross-coupling reactions modify the aromatic moiety for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. How do researchers design in vitro experiments to evaluate the inhibitory efficacy of alvelestat tosylate against neutrophil elastase?

  • Methodological Answer:

  • Dose-response curves : Establish IC50 values using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) across varying concentrations (e.g., 0.1–100 µM). Include positive controls like sivelestat for comparative analysis .
  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) by analyzing changes in KmK_m and VmaxV_{max} .
  • Specificity assays : Test against related serine proteases (e.g., proteinase 3, cathepsin G) to confirm selectivity .

Q. What experimental models are used to validate the pharmacokinetic properties of this compound?

  • Methodological Answer:

  • Rodent models : Administer single or multiple doses (e.g., 10–50 mg/kg) via oral or intravenous routes. Collect plasma/tissue samples at intervals (0.5–24 hrs) for LC-MS/MS quantification .
  • Tissue distribution : Use radiolabeled this compound in autoradiography studies to assess organ-specific accumulation .
  • Excretion profiling : Measure urinary and fecal recovery rates to determine clearance mechanisms .

Q. How do researchers address discrepancies in reported IC50 values for this compound across studies? **

  • Methodological Answer:

  • Standardization : Use identical substrate concentrations (e.g., 50 µM MeOSuc-AAPV-AMC) and buffer conditions (pH 7.4, 25°C) .
  • Outlier analysis : Apply Grubbs’ test to exclude extreme data points, as seen in glycopyrronium tosylate trials .
  • Meta-analysis : Pool data from ≥3 independent studies to calculate weighted means and confidence intervals .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

  • Methodological Answer:

  • Tissue penetration studies : Compare drug concentrations in target tissues (e.g., lung epithelium) with plasma levels using microdialysis .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .
  • Computational modeling : Use molecular dynamics simulations to predict binding stability under physiological conditions .

Q. How are multi-omics approaches integrated to elucidate this compound’s mechanism in chronic inflammatory diseases?

  • Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated macrophages to identify pathways (e.g., NF-κB, MAPK) modulated by neutrophil elastase inhibition .
  • Metabolomics : Analyze changes in arachidonic acid derivatives (e.g., leukotrienes) via UPLC-QTOF-MS .
  • Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape to map downstream targets .

Q. What statistical methods are used to assess synergistic effects when combining this compound with other anti-inflammatory agents?

  • Methodological Answer:

  • Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify interactions (synergism: CI < 1) .
  • Isobolograms : Plot dose-effect curves for individual and combined treatments to visualize synergy .
  • Bayesian hierarchical modeling : Quantify uncertainty in synergy estimates across heterogeneous datasets .

Q. How do researchers validate biomarkers for this compound’s target engagement in clinical trials?

  • Methodological Answer:

  • ELISA-based assays : Measure neutrophil elastase activity in sputum or serum pre/post-treatment .
  • PET imaging : Develop <sup>18</sup>F-labeled tracers to visualize drug distribution in inflamed tissues .
  • Machine learning : Train classifiers on proteomic data to predict responder/non-responder subgroups .

Q. Data Reproducibility & Validation

Q. What protocols ensure reproducibility in this compound’s preclinical studies?

  • Methodological Answer:

  • Detailed supplemental materials : Publish step-by-step synthesis protocols, HPLC purity data (>98%), and NMR spectra for batch verification .
  • Blinded analysis : Assign sample codes randomly to minimize observer bias in histopathology scoring .
  • Open-source data sharing : Deposit raw datasets in repositories like Figshare or Zenodo with unique DOIs .

Q. How are conflicting results in this compound’s toxicity profiles reconciled across laboratories?

  • Methodological Answer:

  • Inter-laboratory ring trials : Distribute identical drug batches to multiple labs for parallel toxicity testing (e.g., hepatocyte viability assays) .
  • Hazard assessment frameworks : Apply OECD guidelines (e.g., Test No. 423) to standardize acute oral toxicity evaluations .
  • Meta-regression : Adjust for covariates like animal strain or diet in cross-study comparisons .

Q. Literature & Data Synthesis

Q. How do researchers systematically identify knowledge gaps in this compound’s therapeutic applications?

  • Methodological Answer:

  • PRISMA-guided reviews : Screen PubMed/Web of Science using terms like “this compound AND (COPD OR cystic fibrosis)” and filter by study type (e.g., RCTs, in vivo) .

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  • Citation chaining : Track backward (references) and forward (citations) from seminal papers using tools like Connected Papers .

  • Text mining : Deploy NLP algorithms (e.g., BioBERT) to extract unreported adverse events from clinical trial registries .

Comparison with Similar Compounds

Comparison with Other Neutrophil Elastase (NE) Inhibitors

Alvelestat tosylate belongs to a class of NE inhibitors with diverse pharmacological profiles. Key competitors include:

Compound Target IC₅₀/Ki Selectivity Key Applications Reference
This compound hNE Not determined* High Pancreas preservation, aortic calcification
Lonodelestat (POL6014) hNE 0.4 nM (Ki) Moderate Cystic fibrosis, COPD
BAY-678 hNE 1.2 nM (IC₅₀) High Pulmonary inflammation
BAY-8040 (R) hNE 0.8 nM (IC₅₀) High Pulmonary hypertension, cardiac remodeling
SSR69071 hNE 6 nM (Ki) High Myocardial infarction, ischemia-reperfusion
Cyclotheonellazole A hNE 0.7 nM (IC₅₀) High Antimicrobial, anti-inflammatory

Key Findings :

  • Potency: Cyclotheonellazole A and BAY-8040 (R) exhibit sub-nanomolar potency, surpassing alvelestat’s undetermined but likely higher IC₅₀ .
  • Selectivity : Alvelestat and BAY-678 show high selectivity for hNE over related proteases like proteinase 3 (PR3) .
  • Therapeutic Applications : Unlike alvelestat’s focus on organ preservation and calcification, SSR69071 and BAY-8040 (R) target cardiovascular diseases, while Cyclotheonellazole A has broad antimicrobial activity .

Comparison with Tosylate-Containing Drugs

The tosylate moiety is utilized in various drugs to enhance solubility and bioavailability. Notable examples include:

Drug Target/Class Indication Key Attributes Reference
This compound Neutrophil elastase Organ preservation, calcification Oral bioavailability, hNE-specific
T-1101 tosylate NEK2 kinase Primary effusion lymphoma (PEL) Low nM IC₅₀, rapid action
Niraparib tosylate PARP1 inhibitor ESCC radiosensitization Synergizes with radiotherapy
Talazoparib tosylate PARP1 inhibitor BRCA-mutant breast cancer FDA-approved, high efficacy in gBRCAm
Pyrvinium tosylate Wnt/β-catenin pathway Colorectal cancer Improved solubility vs. pamoate form

Key Findings :

  • Mechanistic Diversity : While alvelestat targets hNE, T-1101 tosylate inhibits NEK2 kinase, and niraparib/talazoparib tosylate are PARP1 inhibitors .
  • Clinical Status : Talazoparib tosylate is FDA-approved, whereas alvelestat and pyrvinium tosylate remain in preclinical/early clinical stages .
  • Bioavailability : The tosylate group in pyrvinium tosylate enhances water solubility compared to its pamoate counterpart, a feature shared with alvelestat .

Properties

CAS No.

1240425-05-1

Molecular Formula

C32H30F3N5O7S2

Molecular Weight

717.74

IUPAC Name

4-methylbenzenesulfonic acid;6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10)

InChI Key

YLZZBCWZQPXIHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alvelestat tosylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To compound (I) (3 g, 1.0 mol eq, limiting reagent) was charged tetrahydrofuran (120 mL, 40 rel vol). The temperature was adjusted to 65° C. and a solution formed. p-Toluenesulfonic acid monohydrate (1.06 g, 1.0 mol eq) was dissolved in tetrahydrofuran (6.0 mL, 2 rel vol). This solution was charged to the reaction. Following stirring and cooling, the solid was isolated by filtration, washed with tetrahydrofuran (6.0 mL, 2 rel vol) and dried to constant weight yielding the compound (I) tosylate (3.52 g, 4.90 mmol, 89%).
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89%

Synthesis routes and methods II

Procedure details

Compound (I) p-xylene-2-sulfonate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and p-xylene-2-sulfonic acid (20 mg, 0.092 mmol). No precipitation was obtained after stirring over night. After the evaporation of 50% of the solvent and stirring for an extra night a good precipitation of the title product was obtained; yield 56 mg, 0.076 mmol, 83%. The compound (I) p-xylene-2-sulfonate (2,5-dimethylbenzenesulfonate) Form A was crystalline and gave the powder X-ray diffraction pattern shown in FIG. 8.
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Synthesis routes and methods III

Procedure details

Compound (I) mesylate was synthesised using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (2.0 g, 3.67 mmol) and methane sulfonic acid (0.35 g, 3.67 mmol) to give the title product; yield 2.2 g, 3.45 mmol, 94%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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